1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

Catalog No.
S3556053
CAS No.
486414-51-1
M.F
C7H18N2
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

CAS Number

486414-51-1

Product Name

1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

IUPAC Name

(2R)-1-N,1-N,3-trimethylbutane-1,2-diamine

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1

InChI Key

ZKUQESYHKKBVDE-ZETCQYMHSA-N

SMILES

CC(C)C(CN(C)C)N

Canonical SMILES

CC(C)C(CN(C)C)N

Isomeric SMILES

CC(C)[C@H](CN(C)C)N

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) is a chiral diamine with the molecular formula C7_7H18_{18}N2_2. This compound features a butane backbone with two amine groups and three methyl groups attached to it. Its chiral nature allows for distinct stereoisomers, which can exhibit different chemical and biological properties. The compound is recognized for its versatility in various fields, including organic chemistry, medicinal chemistry, and industrial applications.

  • Oxidation: The compound can be oxidized to form amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction reactions to yield primary amines or other reduced forms. Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these processes.
  • Substitution: The amine groups can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

  • From Oxidation: Amides and nitriles.
  • From Reduction: Primary amines.
  • From Substitution: Alkylated or acylated derivatives.

The biological activity of 1,2-butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) is notable in several contexts:

  • Enzyme Interactions: The compound can act as a ligand, binding to specific sites on proteins and modifying their activity. This interaction can influence various biochemical pathways.
  • Pharmaceutical Research: It is investigated for potential applications in drug development due to its ability to interact with biological targets effectively.

Synthetic Routes

Several methods exist for synthesizing 1,2-butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI):

  • Nucleophilic Substitution: A common laboratory method involves reacting 1,2-dibromoethane with trimethylamine in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the desired diamine.

Industrial Production

In industrial settings, the synthesis typically mirrors laboratory methods but is optimized for higher yields and purity. Techniques may include continuous flow reactors and advanced purification processes to enhance efficiency and product quality .

The applications of 1,2-butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) span various sectors:

  • Organic Synthesis: It serves as a chiral building block in synthesizing complex organic molecules.
  • Biological Research: Utilized in studies exploring enzyme mechanisms and protein interactions.
  • Pharmaceutical Industry: Investigated as a potential pharmaceutical intermediate in drug development.
  • Industrial Chemistry: Employed in producing polymers, resins, and other chemical products .

Research on interaction studies involving 1,2-butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) has revealed its capacity to modulate enzyme activity and influence biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications and biological roles.

Similar Compounds

Comparison with Other Similar Compounds

Several compounds share structural similarities with 1,2-butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI), including:

  • 1,2-Butanediamine, N1,N1,3-trimethyl-, (2S): An enantiomer that may exhibit different biological activities due to its stereochemistry.
  • N,N-Dimethyl-1,2-butanediamine: Lacks one methyl group compared to the target compound but retains similar functional properties.
  • N,N,N',N'-Tetramethyl-ethylenediamine: A related diamine that differs in the number of methyl substitutions but shares similar reactivity profiles.

Uniqueness

The uniqueness of 1,2-butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) lies in its specific chiral configuration. This configuration allows it to participate in asymmetric synthesis and chiral resolution processes more effectively than its enantiomers or structurally similar compounds. Such properties enhance its value in both synthetic chemistry and biological applications .

XLogP3

0.7

Dates

Last modified: 07-26-2023

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